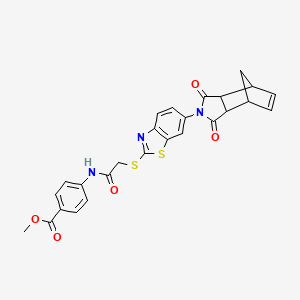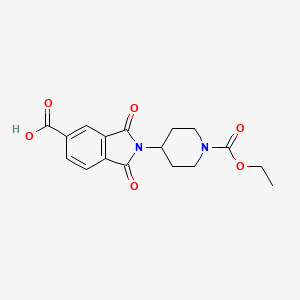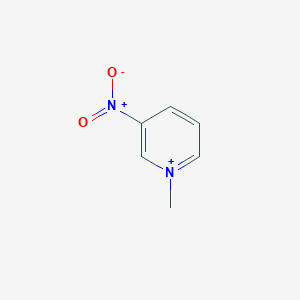![molecular formula C14H13N3O3 B1226738 3-Amino-4-[[(4-aminophenyl)-oxomethyl]amino]benzoic acid](/img/structure/B1226738.png)
3-Amino-4-[[(4-aminophenyl)-oxomethyl]amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-[[(4-aminophenyl)-oxomethyl]amino]benzoic acid is a member of benzamides.
Scientific Research Applications
Building Blocks for Pseudopeptide Synthesis
3-Amino-4-[[(4-aminophenyl)-oxomethyl]amino]benzoic acid, also referred to as 4-Amino-3-(aminomethyl)benzoic acid (AmAbz), has been synthesized as a novel unnatural amino acid. It shows promise as a building block for the synthesis of peptidomimetics and as a scaffold in combinatorial chemistry. AmAbz contains three distinct functionalities, allowing for selective reactions with different groups, making it useful for peptide bond formation and peptide chain elongation (Pascal et al., 2000).
Development as a Temporary Marker for Peptides
Research has explored the use of derivatives of 3-Amino-4-[[(4-aminophenyl)-oxomethyl]amino]benzoic acid as temporary markers for peptides. This involves coupling the compound with amino acid esters and further acylating it to evaluate its potential as a chromophore and a marker in peptide-related studies (Sameiro et al., 2003).
Green Synthesis and Antimicrobial Applications
A green synthesis approach for derivatives of this compound, specifically 5-(4-aminophenyl)-4-aryl-4H-1,2,4-triazole-3-thiol, has been achieved. These synthesized compounds showed significant in-vitro antimicrobial activity against various organisms, indicating their potential in antimicrobial applications (Rajurkar & Shirsath, 2017).
Tautomeric Polymorphism in Metal Complexes
Studies have shown that ortho and para-aminophenyl substituted derivatives can exhibit tautomeric polymorphism in metal complexes. This involves a change in molecular conformation, which can be significant in understanding the behavior of such complexes in various chemical and biological processes (Mandal & Patel, 2017).
Enantioselective Synthesis in Biochemistry
The compound has been used in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives. These derivatives are important as β-analogues of aromatic amino acids, which have applications in biochemistry and pharmacology (Arvanitis et al., 1998).
Synthesis of Novel Schiff Bases
Research includes the synthesis of Schiff bases derived from 4-aminobenzoic acid, demonstrating their potential antibacterial properties. These compounds have been screened against various medically important bacterial strains, showcasing their relevance in antimicrobial research (Parekh et al., 2005).
Co-culture Engineering in Microbial Biosynthesis
This compound has been part of co-culture engineering studies for microbial biosynthesis in Escherichia coli. These studies aim at producing 3-amino-benzoic acid from simple substrates like glucose, indicating its potential in biotechnological applications (Zhang & Stephanopoulos, 2016).
properties
Product Name |
3-Amino-4-[[(4-aminophenyl)-oxomethyl]amino]benzoic acid |
|---|---|
Molecular Formula |
C14H13N3O3 |
Molecular Weight |
271.27 g/mol |
IUPAC Name |
3-amino-4-[(4-aminobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C14H13N3O3/c15-10-4-1-8(2-5-10)13(18)17-12-6-3-9(14(19)20)7-11(12)16/h1-7H,15-16H2,(H,17,18)(H,19,20) |
InChI Key |
AFVUASODBNYGAO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)C(=O)O)N)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[8-[2-(2-Methylbut-2-enoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 2-methylbut-2-enoate](/img/structure/B1226659.png)
![N-[4-[[2-(4-acetamidoanilino)-5-nitro-4-pyrimidinyl]amino]phenyl]acetamide](/img/structure/B1226661.png)
![2-(2-methoxyphenyl)-N-[4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]acetamide](/img/structure/B1226663.png)

![2-(7-Methyl-4-oxo-3-furo[3,4]pyrrolo[3,5-c][1,2,4]triazinyl)acetic acid methyl ester](/img/structure/B1226669.png)
![(1S,4S,7R,10R,13R,16S,17R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1226670.png)


![3,3,3-Trifluoro-2-[[(4-hydroxyanilino)-oxomethyl]amino]-2-phenylpropanoic acid ethyl ester](/img/structure/B1226675.png)

